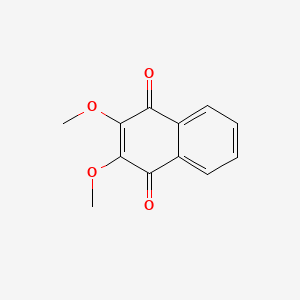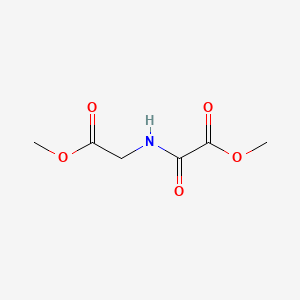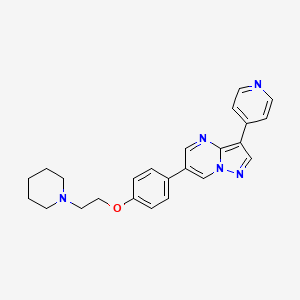
多索莫芬
科学研究应用
化学: 研究人员使用多索莫芬来研究与AMPK和BMP信号通路相关的细胞过程。
生物学: 它在干细胞分化、自噬调节和炎症控制中起着至关重要的作用。
医学: 多索莫芬对细胞通路的影響使其与药物研发和潜在的治疗应用相关。
工业: 虽然它没有直接用于工业,但其见解有助于理解细胞调节。
作用机制
- 多索莫芬通过与ATP在其活性位点竞争来抑制AMPK。这种抑制会影响能量稳态和细胞反应。
- 它还靶向BMP受体(ALK2、ALK3和ALK6),调节参与细胞分化和组织发育的BMP信号通路。
生化分析
Biochemical Properties
Dorsomorphin plays a crucial role in biochemical reactions by interacting with several key enzymes and proteins. It is a potent and reversible ATP-competitive inhibitor of AMP-activated protein kinase (AMPK), a conserved cellular energy sensor that regulates metabolic processes such as glucose uptake, fatty acid oxidation, and glycolysis . Additionally, dorsomorphin inhibits BMP signaling by targeting BMP type I receptors ALK2, ALK3, and ALK6, thereby preventing the phosphorylation of Smad 1/5/8 . These interactions highlight the compound’s ability to modulate critical signaling pathways involved in cellular metabolism and differentiation.
Cellular Effects
Dorsomorphin exerts significant effects on various cell types and cellular processes. By inhibiting AMPK, dorsomorphin suppresses energy-producing processes and promotes energy-consuming processes, leading to altered cellular metabolism . It has been shown to inhibit adipogenic differentiation of mouse 3T3-L1 fibroblasts and reverse the anti-proliferative effect of AMPK signaling in glucose-deprived mouse neural stem cells . Furthermore, dorsomorphin promotes cardiomyogenesis in embryonic stem cells by inhibiting BMP signaling, resulting in increased differentiation of cardiomyocytes . These effects demonstrate the compound’s influence on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of dorsomorphin involves its binding interactions with key biomolecules and subsequent inhibition of enzyme activity. Dorsomorphin binds to the ATP-binding site of AMPK, preventing its activation and subsequent phosphorylation of downstream targets . This inhibition leads to decreased AMPK activity and altered metabolic processes. Additionally, dorsomorphin inhibits BMP signaling by binding to BMP type I receptors, preventing the phosphorylation of Smad 1/5/8 and subsequent activation of target genes . These molecular interactions highlight the compound’s ability to modulate key signaling pathways at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dorsomorphin can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that dorsomorphin remains stable and effective in inhibiting AMPK and BMP signaling over extended periods . Prolonged exposure to dorsomorphin may lead to compensatory mechanisms and altered cellular responses. For example, continuous inhibition of AMPK by dorsomorphin can result in increased reactive oxygen species production and apoptosis in certain cell types . These temporal effects highlight the importance of considering the duration of dorsomorphin treatment in experimental settings.
Dosage Effects in Animal Models
The effects of dorsomorphin vary with different dosages in animal models. At low micromolar concentrations, dorsomorphin effectively inhibits BMP and vascular endothelial growth factor (VEGF) signaling in zebrafish and mammalian cells . Higher doses of dorsomorphin can lead to toxic effects and adverse outcomes. For example, high doses of dorsomorphin have been shown to induce apoptosis and inhibit tumor cell proliferation through mechanisms independent of the AMPK pathway . These dosage-dependent effects underscore the importance of optimizing dorsomorphin concentrations in experimental studies.
Metabolic Pathways
Dorsomorphin is involved in several metabolic pathways, primarily through its inhibition of AMPK. By inhibiting AMPK, dorsomorphin disrupts energy homeostasis and alters metabolic flux . This inhibition affects processes such as glucose uptake, fatty acid oxidation, and glycolysis, leading to changes in metabolite levels and cellular energy balance . Additionally, dorsomorphin’s inhibition of BMP signaling can impact metabolic pathways involved in cellular differentiation and development . These interactions highlight the compound’s role in modulating metabolic pathways and cellular metabolism.
Transport and Distribution
Dorsomorphin is transported and distributed within cells and tissues through various mechanisms. As a cell-permeable compound, dorsomorphin can readily enter cells and interact with intracellular targets . It is known to bind to specific transporters and binding proteins that facilitate its uptake and distribution within cells . Additionally, dorsomorphin’s localization and accumulation within specific cellular compartments can influence its activity and function . These transport and distribution mechanisms are crucial for understanding the compound’s effects on cellular processes.
Subcellular Localization
The subcellular localization of dorsomorphin plays a significant role in its activity and function. Studies have shown that dorsomorphin can localize to various cellular compartments, including the cytoplasm and nucleus . In the cytoplasm, dorsomorphin interacts with AMPK and BMP receptors, inhibiting their activity and downstream signaling . Additionally, dorsomorphin can translocate to the nucleus, where it may influence gene expression and transcriptional regulation . These subcellular localization patterns highlight the compound’s ability to modulate cellular processes at multiple levels.
准备方法
合成路线: 多索莫芬的合成路线涉及化学反应以组装其结构。有关合成步骤的具体细节在文献中不易获得。
反应条件: 不幸的是,其合成的精确反应条件并未得到广泛的记录。
工业生产: 多索莫芬主要用于研究环境,尚未建立工业规模的生产方法。
化学反应分析
反应性: 多索莫芬不会发生广泛的化学转化。值得注意的是,它选择性地抑制BMP受体,从而影响下游信号通路。
常用试剂和条件:
主要产品: 多索莫芬本身是主要产物,其对AMPK和BMP受体的抑制作用是关键结果。
相似化合物的比较
独特性: 多索莫芬对AMPK和BMP受体的选择性使其与众不同。
类似化合物: 虽然多索莫芬是独一无二的,但相关的化合物包括 (它激活自噬)和其他AMPK抑制剂。
属性
IUPAC Name |
6-[4-(2-piperidin-1-ylethoxy)phenyl]-3-pyridin-4-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O/c1-2-12-28(13-3-1)14-15-30-22-6-4-19(5-7-22)21-16-26-24-23(17-27-29(24)18-21)20-8-10-25-11-9-20/h4-11,16-18H,1-3,12-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBVYDAKJHETMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC=C5)N=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401006988 | |
| Record name | Dorsomorphin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401006988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866405-64-3 | |
| Record name | Dorsomorphin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866405-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dorsomorphin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866405643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dorsomorphin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08597 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dorsomorphin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401006988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-[4-(2-Piperidin-1-ylethoxy)phenyl]-3-pyridin-4-ylpyrazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DORSOMORPHIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10K52CIC1Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


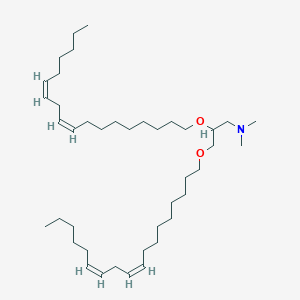
![(2Z,16Z)-22-oxa-5,9,14-triazatetracyclo[16.9.2.01,23.021,28]nonacosa-2,16,18(29),19,21(28)-pentaene-4,15,25-trione](/img/structure/B1670810.png)
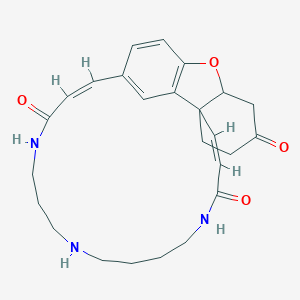
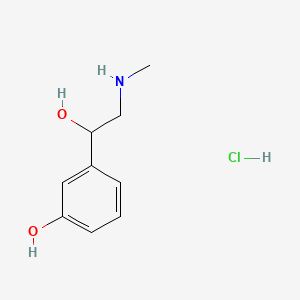
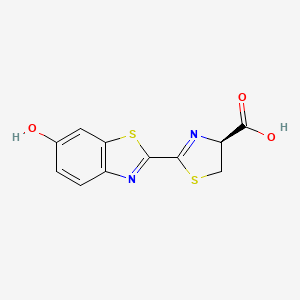
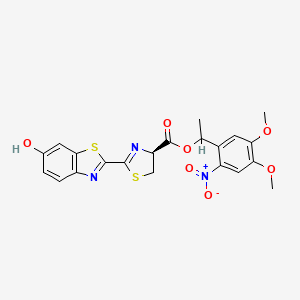
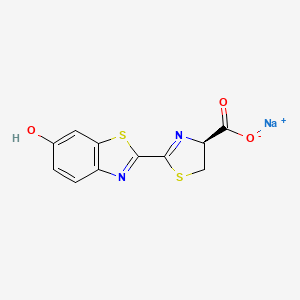
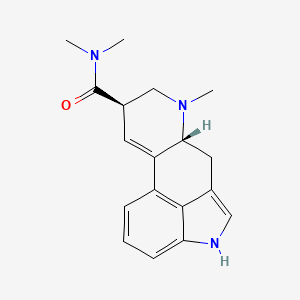
![4-({2-[(4-Tert-butylbenzoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B1670820.png)

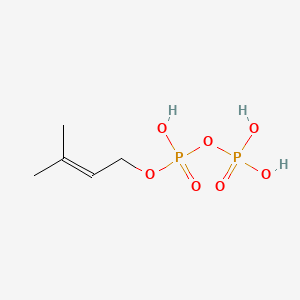
![5,5'-dihydroxy-2,2'-bis(4-hydroxyphenyl)-7,7'-dimethoxy-4H,4'H-[6,8'-bichromene]-4,4'-dione](/img/structure/B1670825.png)
